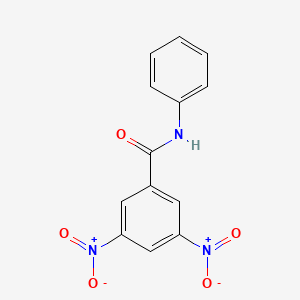

3,5-dinitro-N-phenylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Chemical Research

The benzamide scaffold, a structural motif featuring a benzene (B151609) ring attached to an amide group, is a cornerstone in the field of chemical research, particularly in medicinal chemistry. These structures are recognized as valuable building blocks in organic synthesis, allowing for the straightforward introduction of diverse substituents to analyze structure-activity relationships. mdpi.com The amide bond within the benzamide framework is a stable and common feature in many biologically active molecules. mdpi.com

Benzamide derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comwalshmedicalmedia.com This wide-ranging bioactivity has spurred significant scientific interest in developing novel benzamide derivatives and improving existing ones. walshmedicalmedia.com For instance, substituted benzamides have been investigated as inhibitors of enzymes crucial in disease progression, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com Furthermore, specific benzamide derivatives have shown potential as inhibitors of Mycobacterium tuberculosis and as modulators of the dopamine (B1211576) system. acs.orgnih.gov The versatility of the benzamide scaffold ensures its continued prominence as a privileged structure in the design and discovery of new therapeutic agents and functional molecules. researchgate.net

Historical Context of Dinitro-Substituted Benzamides in Organic Chemistry

Dinitro-substituted benzamides have historically served as important subjects in fundamental chemical studies and as versatile intermediates in organic synthesis. The strategic placement of two nitro groups on the benzamide framework significantly influences the electronic properties of the molecule, making these compounds valuable for investigating non-covalent interactions. Specifically, 3,5-dinitro substituted aromatic compounds have been employed in supramolecular chemistry to study anion-π and hydrogen bonding interactions. rsc.org

Beyond fundamental research, dinitro-substituted benzamides are key precursors in materials science. A common application involves their use as monomers in the synthesis of advanced polymers. mdpi.com In a typical two-step process, a dinitro-benzamide derivative is first synthesized and then subjected to a reduction reaction. This converts the two nitro groups into amino groups, yielding a diamine monomer. mdpi.com This resulting diamine can then be polymerized to create materials such as co-polyamides, which have been explored for applications like water desalination membranes. mdpi.com This synthetic strategy highlights the utility of dinitro-substituted benzamides as crucial building blocks for functional materials.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h1-8H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIVGHFBGSNDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323290 | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-51-0 | |

| Record name | 3,5-Dinitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dinitro N Phenylbenzamide and Its Analogues

Established Synthetic Routes for 3,5-Dinitro-N-phenylbenzamide

The primary and most well-established method for synthesizing this compound involves the direct acylation of aniline (B41778) with a derivative of 3,5-dinitrobenzoic acid.

The most common synthetic route is the nucleophilic acyl substitution reaction between 3,5-dinitrobenzoyl chloride and aniline. This reaction, a variation of the Schotten-Baumann reaction, involves the attack of the nucleophilic nitrogen atom of aniline on the electrophilic carbonyl carbon of the acid chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The general reaction is as follows:

Reaction Scheme: Synthesis of this compound

(Image depicting the reaction of 3,5-Dinitrobenzoyl Chloride with Aniline to form this compound and HCl)

Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine. The reaction is often conducted in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), depending on the solubility of the reactants. iucr.orgmdpi.comdovepress.com

While direct acylation is standard, research into N-phenylbenzamide synthesis has explored alternative routes to improve efficiency, yield, and environmental impact. One novel approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine and THF. innovareacademics.inresearchgate.netThis method was found to be a useful route for the direct conversion to N-phenylbenzamides, yielding pure products in high yields (40-93%). innovareacademics.inresearchgate.net Another innovative strategy is the use of one-pot multicomponent reactions. For instance, a method involving dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine, catalyzed by phosphoric acid in a glycerol (B35011) solvent, has been described for synthesizing novel N-phenylbenzamide derivatives. elsevierpure.comOther methods reported for the broader class of benzamides include metal-catalyzed amidations, oxidative amidation of aldehydes, and reactions mediated by reagents like triphenylphosphine (B44618) (PPh3) and iodine (I2). innovareacademics.inrsc.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent and the workup procedure have been shown to have a significant impact. For the synthesis of substituted 3-nitro-N-phenylbenzamides, a study found that changing the solvent from dichloromethane to tetrahydrofuran (THF) and altering the purification process led to a considerable increase in yield. dovepress.comSpecifically, avoiding an acid/base washing step and instead pouring the reaction mixture into water to precipitate the product increased yields from a 60%-75% range to 88%-97%. dovepress.comFor the isolation of dinitro intermediates, a common procedure involves concentrating the reaction mixture and then adding it to water to precipitate the product, which is subsequently purified by recrystallization from a solvent like ethanol. mdpi.com

| Solvent | Workup Procedure | Yield | Reference |

|---|---|---|---|

| Dichloromethane | Acid/Base Washing | 60%-75% | < dovepress.com/td> |

| Tetrahydrofuran (THF) | Precipitation in Water | 88%-97% | < dovepress.com/td> |

Synthesis of Dinitro-N-phenylbenzamide Derivatives

The core structure of this compound can be readily modified to produce a wide array of derivatives. These modifications typically occur either on the N-phenyl ring via the use of substituted anilines or on the dinitrobenzoyl moiety, most commonly through the reduction of the nitro groups.

A diverse range of analogues can be synthesized by replacing aniline with various substituted anilines in the amidation reaction with 3,5-dinitrobenzoyl chloride. This allows for the introduction of different functional groups onto the N-phenyl ring, enabling the study of structure-activity relationships. The reaction conditions are generally similar to those used for the parent compound. For example, the synthesis of N-(4-Bromophenyl)-3,5-dinitrobenzamide was achieved by reacting 3,5-dinitrobenzoyl chloride with 4-bromoaniline (B143363) in dichloromethane with triethylamine as a base, followed by refluxing for two hours. iucr.orgOther studies have synthesized a series of derivatives using anilines with chloro, nitro, and methyl substituents. researchgate.net

| Derivative Name | Substituted Aniline | Base/Solvent | Reference |

|---|---|---|---|

| N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide | 2,5-dichloroaniline | Pyridine or Triethylamine | < /td> |

| N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide | 3-chloro-2-methylaniline | Triethylamine/Dichloromethane | < /td> |

| N-(4-Bromophenyl)-3,5-dinitrobenzamide | 4-bromoaniline | Triethylamine/Dichloromethane | < iucr.org/td> |

| 3,5-Dinitro-N-(4-nitrophenyl)benzamide | 4-nitroaniline | Not Specified | < researchgate.net/td> |

The most significant modification to the dinitrobenzoyl portion of the molecule is the reduction of the two nitro groups to form 3,5-diamino-N-phenylbenzamide. This transformation dramatically alters the electronic properties of the benzoyl ring, converting the strongly electron-withdrawing nitro groups into electron-donating amino groups. This reduction is typically achieved through catalytic hydrogenation.

One reported method involves the reduction of the dinitro intermediate using palladium on carbon (Pd/C) as a catalyst with hydrazine (B178648) as the hydrogen source. mdpi.comAnother established procedure uses Raney Nickel as the catalyst in a dimethylformamide (DMF) solvent under hydrogen gas pressure to successfully convert the dinitro compound to its corresponding diamino derivative. google.comThe resulting diamine compounds can serve as important monomers for polymerization reactions or as intermediates for further functionalization. mdpi.com

Derivatization to Thioamide Analogues

The conversion of the carbonyl group in benzamides to a thiocarbonyl group represents a key synthetic transformation for altering the electronic and steric properties of the molecule. This derivatization is commonly achieved through thionation reactions, with Lawesson's reagent being a prominent and effective reagent for this purpose. The resulting thioamide analogues of this compound are of interest for their potential applications in various fields of chemical research.

The thionation of amides to thioamides is a well-established reaction in organic synthesis. organic-chemistry.org Lawesson's reagent, a sulfur- and phosphorus-containing compound, is widely employed for this transformation due to its mild and often high-yielding nature. organic-chemistry.orgnih.govwikipedia.org The reaction mechanism involves the replacement of the carbonyl oxygen atom with a sulfur atom. organic-chemistry.org This conversion significantly impacts the chemical properties of the functional group, including bond lengths, dipole moment, and hydrogen-bonding capabilities.

While direct literature on the thionation of this compound is not extensively detailed, the synthesis of closely related analogues provides a clear and representative methodology. A notable example is the synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide from its corresponding amide, (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide. mdpi.comresearchgate.netpreprints.org This reaction demonstrates a reliable protocol for the conversion of a 3,5-dinitro-N-arylbenzamide to its thioamide derivative.

The synthesis involves treating the starting amide with Lawesson's reagent in a suitable solvent, such as 1,4-dioxane, and heating the mixture to ensure the reaction proceeds to completion. mdpi.comnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com Upon completion, the desired thioamide product is typically isolated and purified using standard laboratory procedures, including quenching, extraction, and column chromatography. mdpi.compreprints.org

The successful synthesis of this analogue with a high yield of 85% underscores the efficacy of Lawesson's reagent for the thionation of amides bearing the 3,5-dinitrophenyl moiety. mdpi.comresearchgate.netnih.gov The reaction conditions are generally mild enough to be compatible with the nitro groups present on the aromatic ring.

A detailed summary of the synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide is presented in the table below.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

| (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide | Lawesson's reagent | 1,4-Dioxane | 110 °C, 3 hours | (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide | 85% | mdpi.comnih.gov |

Advanced Structural Investigations and Solid State Chemistry

Single-Crystal X-ray Diffraction Studies of a 3,5-Dinitro-N-phenylbenzamide Analog

Detailed single-crystal X-ray diffraction data for the closely related compound, 3,5-dinitro-N-(4-nitrophenyl)benzamide, offers significant insights into the structural characteristics that this compound likely shares. The study of this analog reveals specific conformational arrangements and intramolecular interactions that are fundamental to this class of molecules.

The nitro groups, which are crucial for the molecule's electronic properties and intermolecular interactions, are twisted with respect to the benzene (B151609) rings to which they are attached. The two nitro groups on the dinitrophenyl ring exhibit twist angles of 6.82(3)° and 5.01(4)°, while the nitro group on the 4-nitrophenyl ring is twisted by 18.94(7)°.

Interactive Data Table: Dihedral Angles in 3,5-Dinitro-N-(4-nitrophenyl)benzamide

| Feature | Dihedral Angle (°) |

| Benzene Ring 1 vs. Benzene Ring 2 | 7.78(4) |

| Nitro Group 1 vs. Dinitrophenyl Ring | 6.82(3) |

| Nitro Group 2 vs. Dinitrophenyl Ring | 5.01(4) |

| Nitro Group 3 vs. 4-Nitrophenyl Ring | 18.94(7) |

The conformation of 3,5-dinitro-N-(4-nitrophenyl)benzamide is stabilized by intramolecular interactions. While the available data does not specify strong intramolecular hydrogen bonds, the spatial arrangement of the atoms suggests the presence of weaker C-H···O interactions. These subtle forces, along with steric considerations, contribute to the observed planarity and the specific torsion angles of the nitro groups. The electronic effects of the nitro substituents also play a significant role in determining the bond lengths and angles within the molecule.

Supramolecular Assembly in the Solid State

The arrangement of molecules in the crystal lattice, or supramolecular assembly, is governed by a variety of non-covalent interactions. For this compound and its analogs, hydrogen bonding and π-stacking are the dominant forces.

In the crystal structure of 3,5-dinitro-N-(4-nitrophenyl)benzamide, molecules are linked by weak intermolecular N-H···O hydrogen bonds. researchgate.net These interactions form chains of molecules extending along the mdpi.com crystallographic direction. researchgate.net This type of hydrogen bonding is a common feature in the crystal structures of benzamides and plays a crucial role in stabilizing the crystal lattice. semanticscholar.orgdcu.ie The amide proton acts as a hydrogen bond donor, while an oxygen atom from a nitro group of an adjacent molecule likely serves as the acceptor. The formation of such hydrogen-bonded chains is a recurring motif in the solid-state structures of N-substituted benzamides. mdpi.com

Aromatic rings, such as those in this compound, can interact through π-stacking, a non-covalent interaction that is important in the stabilization of crystal structures. mdpi.com In compounds with multiple aromatic rings, both face-to-face and edge-to-face π-stacking interactions can occur, contributing to the efficient packing of molecules. researchgate.net For instance, in the crystal structure of 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate, weak π-π interactions are observed between neighboring rings. rsc.org The presence of electron-withdrawing nitro groups on the phenyl ring can influence the nature and strength of these π-stacking interactions. rsc.org These interactions, in conjunction with hydrogen bonds, create a robust three-dimensional network. researchgate.net

Structural Characterization of Derivatives using Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of this compound and its derivatives in both solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide critical information about the molecular framework, functional groups, and conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the 3,5-dinitrophenyl ring would likely appear as two signals in the downfield region due to the strong electron-withdrawing effect of the two nitro groups. The protons on the N-phenyl ring would exhibit a more complex pattern, corresponding to the ortho, meta, and para positions. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration, indicative of its involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. Key signals would include the carbonyl carbon of the amide group, which is expected to resonate at a characteristic downfield position. The aromatic carbons would show a range of chemical shifts influenced by the nitro and amide substituents. The carbons bearing the nitro groups are expected to be significantly deshielded.

Conformational Analysis: The conformational equilibrium of benzamides, particularly the cis and trans conformers with respect to the amide bond, can be investigated using advanced NMR techniques, such as Lanthanide-Induced-Shift (LIS) analysis and computational modeling. nih.gov For N-substituted benzamides, the trans conformer is often more stable. nih.gov The presence of bulky or electron-withdrawing groups can influence the rotational barriers and the preferred conformation. In this compound, the electronic effects of the nitro groups would play a significant role in determining the conformational landscape.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Amide (N-H) | Broad singlet | s |

| ¹H | Aromatic (dinitro-ring) | ~9.0 | m |

| ¹H | Aromatic (phenyl-ring) | 7.1 - 7.7 | m |

| ¹³C | Carbonyl (C=O) | ~164 | s |

| ¹³C | Aromatic (C-NO₂) | ~148 | s |

| ¹³C | Aromatic (other) | 120 - 140 | m |

FTIR spectroscopy is an essential technique for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and nitro functionalities.

Amide Group Vibrations:

N-H Stretching: A prominent band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the secondary amide. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretching (Amide I): A strong absorption, typically between 1640 and 1680 cm⁻¹, is characteristic of the carbonyl stretch of the amide group.

N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, is usually found in the range of 1520-1570 cm⁻¹.

Nitro Group Vibrations:

Asymmetric Stretching: Strong absorption bands are expected in the region of 1500-1560 cm⁻¹ for the asymmetric stretching of the N-O bonds in the nitro groups.

Symmetric Stretching: Another strong band, corresponding to the symmetric stretching of the nitro groups, is anticipated between 1300 and 1370 cm⁻¹.

Aromatic Ring Vibrations:

C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

C=C Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the aromatic carbon-carbon bonds.

Analysis of the FTIR spectrum of the related compound, N-benzylbenzamide, shows a strong C=O stretching band at 1645 cm⁻¹ and an N-H bending absorption at 1597 cm⁻¹. researchgate.net These values provide a good reference for the expected positions of the amide bands in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3400 | Medium |

| Aromatic (C-H) | Stretching | > 3000 | Weak-Medium |

| Amide (C=O) | Stretching (Amide I) | 1640 - 1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Variable |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

Theoretical and Computational Chemistry of 3,5 Dinitro N Phenylbenzamide

Density Functional Theory (DFT) Calculations and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. arxiv.org For 3,5-dinitro-N-phenylbenzamide, DFT calculations are crucial for elucidating its electronic nature and reactivity.

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by calculating bond lengths, bond angles, and dihedral angles. For N-substituted benzamides, the orientation of the two benzene (B151609) rings relative to each other is a key structural feature. researchgate.net In a related compound, 3,5-dinitro-N-(4-nitrophenyl)benzamide, the mean planes of the two benzene rings were found to form a dihedral angle of 7.78 (4)°. researchgate.net Similarly, the nitro groups are often twisted with respect to the benzene ring to which they are attached. researchgate.net This optimization provides the foundational structure for all subsequent computational analyses.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. malayajournal.orgmdpi.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. malayajournal.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap is generally associated with high chemical reactivity, increased polarizability, and lower kinetic stability, indicating that charge transfer can readily occur within the molecule. malayajournal.orgmdpi.comnih.gov Analysis of these orbitals helps to explain charge transfer interactions and is a key indicator of molecular stability. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's capacity as an electron donor. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's capacity as an electron acceptor. mdpi.com |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO levels. | A crucial index for molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to visualize the electrostatic potential on the molecule's surface. malayajournal.org

Different colors on the MEP surface indicate varying levels of electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. malayajournal.orgnih.gov In this compound, these areas are expected around the highly electronegative oxygen atoms of the nitro groups and the carbonyl group of the amide linkage.

Blue: Regions of positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. malayajournal.orgnih.gov Positive potential is typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential. malayajournal.org

The MEP surface provides a visual representation of the molecule's charge distribution and helps to identify regions involved in intermolecular interactions. uni-muenchen.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamic interactions of a compound, which are not apparent from static models. nih.gov

MD simulations can reveal the conformational landscape of this compound by modeling its dynamic behavior. This analysis tracks changes in bond rotations and dihedral angles, identifying the most stable and frequently adopted conformations. The flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the phenyl rings, is critical for its ability to adapt its shape to interact with biological targets. nih.gov

In silico studies have been conducted to investigate the interactions of this compound with potential biological targets. researchgate.net In one study focusing on antifungal activity, molecular modeling was used to examine the compound's binding modes with targets in Candida albicans. researchgate.net The analysis of MD snapshots revealed that this compound is predicted to interact with several potential targets, including the ammonium (B1175870) transporter MEP2 and the heat shock protein HSP90. researchgate.net The stability of these ligand-receptor interactions is assessed by observing them over the course of the simulation. researchgate.net

Table 2: Predicted Non-Clinical Ligand-Target Interactions for this compound

| Target Protein | Organism | Significance of Interaction |

|---|---|---|

| MEP2 | Candida albicans | Predicted to interact with the compound, suggesting a potential mechanism of antifungal action. researchgate.net |

| HSP90 | Candida albicans | Identified as another potential molecular target through in silico modeling. researchgate.net |

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides significant insights into the reactivity and potential reaction pathways of molecules like this compound. Through methods such as Density Functional Theory (DFT), chemists can model molecular structure and electron distribution to predict chemical behavior. While specific, in-depth computational studies focused solely on the reaction pathways of this compound are not extensively detailed in the public domain, the reactivity can be inferred from analyses of its core chemical structure and related compounds, such as its precursor, 3,5-dinitrobenzoic acid (DNBA).

Frontier Molecular Orbital (FMO) Analysis: A key aspect of understanding chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxibiology.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can undergo electronic transitions more easily. researchgate.netwuxibiology.com

In a DFT study on the related 3,5-dinitrobenzoic acid, the HOMO-LUMO energy gap was calculated to be -5.00 eV. researchgate.net This value indicates the potential for intramolecular charge transfer and suggests a degree of chemical reactivity. researchgate.net For this compound, the presence of the electron-withdrawing nitro groups (NO₂) significantly lowers the energy of the LUMO, making the aromatic ring electron-deficient. This suggests that the molecule is a good candidate for nucleophilic aromatic substitution reactions, where a nucleophile attacks the electron-poor ring.

Molecular Electrostatic Potential (MEP) Analysis: Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-poor regions (positive potential), which are prone to nucleophilic attack, are colored blue. nih.gov

For a molecule like this compound, MEP analysis would be expected to show strong negative potential around the oxygen atoms of the nitro groups and the carbonyl group, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor site. The aromatic ring, influenced by the strongly deactivating nitro groups, would show a significantly positive potential, reinforcing its susceptibility to nucleophilic attack.

While detailed mechanistic pathways for specific reactions of this compound require dedicated computational studies, these theoretical approaches provide a solid foundation for predicting its chemical behavior. The dominant electronic features—an electron-deficient dinitrophenyl ring and electron-rich oxygen centers—suggest that its reactivity is primarily governed by nucleophilic attack on the ring and electrophilic interactions at the nitro and carbonyl groups.

In Silico Prediction of Physico-Chemical Properties

In silico methods, which utilize computational models like Quantitative Structure-Property Relationship (QSPR), are essential for predicting the physicochemical properties of chemical compounds before their synthesis, saving time and resources. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. archivepp.com For this compound, several key properties have been predicted using such computational tools. chemsrc.com These predictions are valuable in various fields, from materials science to drug discovery, for initial screening and evaluation.

The predicted physicochemical parameters provide a comprehensive profile of the molecule's expected behavior. For instance, the octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which is crucial in understanding its environmental fate and biological interactions. mdpi.com A predicted LogP of 3.874 indicates that this compound is significantly more soluble in lipids than in water. chemsrc.com

Below is a table summarizing the computationally predicted physicochemical properties for this compound.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉N₃O₅ | chemsrc.com |

| Molecular Weight | 287.228 g/mol | chemsrc.com |

| Density | 1.496 g/cm³ | chemsrc.com |

| Boiling Point | 382.6 °C at 760 mmHg | chemsrc.com |

| Flash Point | 185.2 °C | chemsrc.com |

| LogP (Octanol-Water Partition Coefficient) | 3.874 | chemsrc.com |

| Polar Surface Area (PSA) | 120.74 Ų | chemsrc.com |

These in silico predictions offer a foundational understanding of the physical characteristics of this compound, guiding experimental work and application screening.

Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution Reactions

The 3,5-dinitro-N-phenylbenzamide molecule contains a benzoyl ring that is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing nitro groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. libretexts.org

Reactions with Anions (e.g., Cyanide, Fluoride)

The compound has been synthesized and utilized as a simple colorimetric and fluorimetric chemosensor for the selective determination of the cyanide anion (CN⁻) in both organic and aqueous solutions. researchgate.net This sensing capability is based on a nucleophilic interaction between the cyanide ion and the electron-deficient aromatic ring of the this compound molecule. researchgate.net

The interaction results in a distinct and intensive change in color and fluorescence, which is observable under both ambient and UV light. researchgate.net Notably, this response is highly selective for cyanide over other competing anions, including fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.net

While direct nucleophilic substitution with fluoride on this compound itself is not detailed, related studies on structurally similar compounds demonstrate the feasibility of such reactions. For instance, 3,5-dinitro-1-(pentafluorosulfanyl)benzene undergoes fluorodenitration, where one of the nitro groups is substituted by a fluorine atom upon reaction with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) hydrate. nih.gov This type of reaction underscores the high activation of the 3,5-dinitrophenyl system towards nucleophilic aromatic substitution. nih.gov

| Reactant | Nucleophile | Solvent System | Observed Outcome |

|---|---|---|---|

| This compound (DNBA) | Cyanide (CN⁻) | DMSO, ACN, DMSO/H₂O | Selective chromogenic and fluorogenic response |

Deprotonation Mechanisms

The most acidic proton in this compound is the one attached to the amide nitrogen (N-H). Deprotonation at this site by a suitable base would generate a resonance-stabilized N-anion. The negative charge on the nitrogen atom is delocalized onto the adjacent carbonyl oxygen, forming an amidate anion. The strong electron-withdrawing nature of the two nitro groups on the benzoyl ring would further stabilize this conjugate base by inductively withdrawing electron density. While this is the chemically most plausible deprotonation pathway, specific mechanistic studies detailing this process for this compound have not been prominently reported in the reviewed literature.

Reduction of Nitro Groups to Amino Groups

The conversion of aromatic nitro groups to amino groups is a fundamental and widely used transformation in organic synthesis. For this compound, this reduction would yield 3,5-diamino-N-phenylbenzamide. Although specific documented syntheses for this exact conversion are not detailed in the available literature, a variety of standard reduction methods are known to be effective for dinitro aromatic compounds and would be applicable.

Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another prevalent method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These methods are generally effective for the complete reduction of both nitro groups to primary amines.

| Reagent/System | General Conditions | Product |

|---|---|---|

| H₂, Pd/C | Pressurized hydrogen, various solvents (e.g., ethanol, ethyl acetate) | 3,5-diamino-N-phenylbenzamide |

| Sn, conc. HCl | Reflux | 3,5-diamino-N-phenylbenzamide |

| Fe, HCl or Acetic Acid | Reflux | 3,5-diamino-N-phenylbenzamide |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | 3,5-diamino-N-phenylbenzamide |

Isomerization Studies

Specific research focusing on the isomerization of this compound is not available in the reviewed scientific literature. However, the parent compound, N-phenylbenzamide (benzanilide), is known to exhibit tautomerism. Studies have reported a photoinduced proton-transfer tautomerization of benzanilide (B160483) to its imidol form, N-phenylbenzimidic acid. researchgate.net This process involves the migration of the amide proton from the nitrogen to the carbonyl oxygen. It is plausible that this compound could undergo a similar amide-imidol tautomerization, although this has not been experimentally verified in the literature.

Advanced Applications in Chemical Research

Development of Chemosensors and Molecular Probes

The 3,5-dinitrophenyl moiety is a well-established signaling unit in the design of chemosensors. Its strong electron-withdrawing nature makes it an effective component in systems designed for the optical detection of various analytes. Synthetic molecular probes and chemosensors are integral to the development of robust, low-cost, and rapid-response sensors for a range of applications, including environmental monitoring and bio-fluid analysis. google.com

Derivatives of 3,5-dinitro-N-phenylbenzamide can function as effective colorimetric and fluorimetric sensors, where the interaction with a specific analyte induces a measurable change in color or fluorescence. The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET). savemyexams.com For instance, the electron-deficient aromatic ring of the dinitrophenyl group can interact with electron-rich analytes. This interaction can alter the electronic state of the sensor molecule, leading to a quenching or enhancement of its fluorescence, or a shift in its absorption spectrum, which is observed as a color change. savemyexams.com

In some sensor designs, the amide proton (N-H) plays a crucial role. Its acidity can be tuned by substituents, influencing its interaction with anions like fluoride (B91410). chemguide.co.uk This interaction can proceed through hydrogen-bond formation, which may be followed by a proton-transfer mechanism, causing significant shifts in the absorption and fluorescence emission spectra. chemguide.co.uk These spectral changes form the basis for ratiometric sensing, a highly sensitive technique that compares fluorescence intensity at two different wavelengths. chemguide.co.uk

The development of chemosensors places a high premium on selectivity (the ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration of an analyte that can be reliably detected). Research has focused on modifying the core dinitrobenzamide structure to optimize these parameters for particular targets.

Nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), are common targets for sensors due to their environmental and security relevance. savemyexams.comnih.gov Sensors incorporating dinitrophenyl units have demonstrated high sensitivity in detecting such explosives. For example, coordination polymers and functionalized nanoparticles have been developed that show a strong fluorescence quenching effect in the presence of nitroaromatics like TNP, with limits of detection reaching micromolar (μM) and even picomolar (pM) concentrations. savemyexams.comnih.gov The selectivity of these sensors is attributed to specific electronic and size-matching interactions between the sensor's recognition sites and the target analyte. chemguide.co.ukmdpi.com

| Sensor Type | Analyte | Detection Limit (LOD) | Sensing Mechanism |

| 3D Zn(II)-Based Coordination Polymer | 2,4,6-Trinitrophenol (TNP) | 0.36 μM | Fluorescence Quenching (FRET/PET) savemyexams.com |

| Guanidine Functionalized Nanoparticles | 2,4,6-Trinitrophenol (TNP) | 7.78 x 10⁻¹³ M | Fluorescence Quenching (FRET) nih.gov |

| Anthra[1,2-d]imidazole-6,11-dione Derivative | Fluoride (F⁻) | Not Specified | Ratiometric Fluorescence (Proton Transfer) chemguide.co.uk |

Role as a Synthetic Intermediate for Polymeric Materials

The this compound framework serves as a crucial building block for high-performance polymers, particularly aromatic polyamides. The dinitro groups, while essential for other applications, can be chemically reduced to reactive amine groups, transforming the molecule into a diamine monomer suitable for polymerization reactions.

The synthesis of novel polyamides often begins with the reaction of 3,5-dinitrobenzoyl chloride with a selected amine, forming a dinitro-amide intermediate. mdpi.comtandfonline.comtandfonline.com This intermediate is then subjected to a reduction reaction, typically using a catalyst like palladium on carbon (Pd/C) with hydrazine (B178648), to convert the two nitro groups (-NO₂) into amino groups (-NH₂). mdpi.comtandfonline.comtandfonline.com The resulting molecule is an aromatic diamine monomer containing the pre-formed amide linkage.

This diamine monomer can then undergo a direct polycondensation reaction with a dicarboxylic acid or a derivative like an acyl chloride. tandfonline.comtandfonline.com This process creates a polyamide, a polymer characterized by repeating amide linkages in its backbone. For instance, a novel diamine, 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9H-xanthen-9-yl)phenyl)benzamide, was synthesized via this route and subsequently polymerized with adipic acid to yield a new aliphatic-aromatic polyamide. tandfonline.comtandfonline.com This polyamide was then used as a matrix to prepare magnetic nanocomposites by incorporating Fe₃O₄ nanoparticles via a solution intercalation method. tandfonline.com

The versatility of the diamine monomers derived from this compound allows for their incorporation into a variety of polymer systems beyond simple homopolymers. By mixing these specialized diamines with other standard diamines, such as oxydianiline (ODA), during polymerization, novel co-polyamides can be created. mdpi.com This strategy allows for the fine-tuning of polymer properties, such as solubility, thermal stability, and mechanical strength, by combining different monomer units within the same polymer chain. mdpi.comncl.res.in The resulting co-polymers can be designed for specific applications, including advanced materials for water desalination processes. mdpi.com

Utilization as a Chiral Solvating Agent (CSA) in NMR Spectroscopy

Derivatives of this compound are widely used as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. A CSA is a chiral compound that interacts with a racemic mixture of another compound (the analyte) to form transient diastereomeric complexes. These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

The effectiveness of dinitrobenzamide-based CSAs stems from their ability to engage in non-covalent interactions with chiral analytes. The electron-deficient 3,5-dinitrophenyl ring is π-acidic and can form π-π stacking interactions with electron-rich aromatic rings in the analyte. Simultaneously, the amide N-H and C=O groups can act as hydrogen bond donors and acceptors.

When a chiral analyte is added to a solution of the CSA, two transient diastereomeric complexes are formed (CSA-R and CSA-S). Due to their different three-dimensional arrangements, the protons of the analyte's enantiomers experience different magnetic environments created by the CSA. This leads to a separation of their signals in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). The magnitude of this separation allows for the determination of the enantiomeric excess (ee) of the sample. A well-known example is Kagan's amide, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, which has been used to discriminate a wide range of chiral analytes. tandfonline.com

| Analyte Type | Example Analyte | Observed Signal Splitting (ΔΔδ in ppm) | Reference |

| Amino Acid Derivative | rac-N-3,5-Dinitrobenzoylphenylglycine methyl ester | Splitting of diagnostic CSA and analyte protons observed | tandfonline.com |

| Alcohols, Amines, Amides | Various | Sufficient for enantiomeric discrimination | tandfonline.com |

| Carboxylic Acids, Phosphine Oxides | Various | Sufficient for enantiomeric discrimination | tandfonline.com |

Enantiomeric Resolution via Diastereomeric Complex Formation

Chiral solvating agents are employed for the spectral resolution of enantiomers using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique relies on the principle that when a chiral solvating agent interacts with a racemic mixture of a chiral analyte, it forms transient diastereomeric complexes. These complexes, being diastereomers, have distinct physical properties and, therefore, different NMR chemical shifts. nih.govd-nb.info

The 3,5-dinitrobenzoyl group is a key component in many effective CSAs. For instance, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, a derivative of the subject compound, is a well-validated CSA used for the discrimination of a wide array of functional groups. nih.gov The process involves the formation of two diastereomeric complexes, (CSA)-(R-analyte) and (CSA)-(S-analyte), through non-covalent interactions. The difference in the magnetic environment for corresponding protons in these two complexes leads to a separation of their signals in the ¹H NMR spectrum, observed as a chemical shift non-equivalence (ΔΔδ). The relative integration of these separated signals allows for the direct determination of the enantiomeric excess (ee) of the analyte.

The magnitude of the chemical shift difference is a measure of the enantiodiscrimination capability of the CSA. unipi.it As shown in the table below, derivatives of 3,5-dinitrobenzamide (B1662146) have been used to resolve various racemic compounds, demonstrating notable chemical shift differences.

| Racemic Analyte | Proton Monitored | Observed Chemical Shift Difference (ΔΔδ) in ppm |

|---|---|---|

| (RS)-α-Phenylethylamine | Methyl hydrogens | 0.015 - 0.030 |

| (RS)-α-(1-Naphthyl)ethylamine | Methyl hydrogens | 0.015 - 0.020 |

| rac-N-3,5-Dinitrobenzoylphenylglycine methyl ester | Aromatic protons | Data demonstrates clear signal splitting |

| Ketamine | Methylene protons | 0.011 - 0.015 |

Non-Covalent Interactions Governing CSA Efficacy

The effectiveness of this compound-based CSAs is governed by a combination of specific non-covalent interactions that stabilize the transient diastereomeric complexes. nih.gov The primary forces responsible for chiral recognition include hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions. researchgate.netmdpi.com

Hydrogen Bonding: The amide proton (N-H) of the benzamide (B126) scaffold is a potent hydrogen bond donor. It can form a strong hydrogen bond with a hydrogen bond acceptor site on the analyte molecule, such as an oxygen or nitrogen atom. This interaction helps to orient the analyte relative to the CSA in a specific conformation.

π-π Interactions: The 3,5-dinitrophenyl ring is highly electron-deficient (a π-acceptor) due to the strong electron-withdrawing nature of the two nitro groups. researchgate.net This allows it to engage in favorable π-π stacking interactions with an electron-rich (π-donor) aromatic ring on the analyte, such as a phenyl or naphthyl group. unipi.it The geometry of this stacking can differ between the two diastereomeric complexes, contributing significantly to the energy difference and, consequently, the observed spectral separation.

The combination of these interactions creates a specific and constrained chiral environment. The simultaneous formation of a hydrogen bond and a π-π interaction in one diastereomer may be geometrically more favorable than in the other, leading to a more stable complex and a larger difference in the average chemical shifts observed by NMR. researchgate.net

Investigation in Materials Science (e.g., Nonlinear Optical Properties)

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov The key requirement for a second-order NLO material is a non-centrosymmetric crystal packing of molecules that possess a large molecular hyperpolarizability (β). This is often achieved in molecules with a donor-π-acceptor (D-π-A) structure.

While this compound itself is an acceptor-π-acceptor type molecule, its derivatives and related charge-transfer complexes have been investigated for their NLO properties. The 3,5-dinitrobenzoate (B1224709) moiety is a powerful electron acceptor. When combined with an electron-donating cation in a salt, it can form a charge-transfer complex that crystallizes in a non-centrosymmetric space group, a prerequisite for second-harmonic generation (SHG), a second-order NLO phenomenon. researchgate.net

For instance, organic salts like 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) have been synthesized and studied. In such materials, proton transfer from the dinitrobenzoic acid to the aminopyridine creates an ionic pair. This structure facilitates a charge-transfer interaction that, combined with favorable crystal packing stabilized by extensive hydrogen bonding, can lead to significant NLO activity. researchgate.net The efficiency of SHG is often measured relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP).

| Material | Property | Observation/Value | Significance |

|---|---|---|---|

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Crystal System | Confirmed non-centrosymmetric | Required for second-order NLO properties |

| APDNBA | Optical Transparency | Good transparency in the visible-NIR region | Suitable for optoelectronic applications |

| Quinolinium 3,5-dinitrobenzoate | Third-Order NLO | Exhibits third-order NLO properties | Potential for optical limiting applications |

Research in this area focuses on "crystal engineering"—the rational design of molecular components that will self-assemble into a crystalline superstructure lacking a center of inversion. The multiple hydrogen bonding sites and strong acceptor nature of the 3,5-dinitrobenzamide core make it a valuable building block for the construction of such advanced materials. researchgate.net

Analytical Methodologies for Research and Characterization

Development of Advanced Spectroscopic Techniques for Characterization (beyond identification)

Spectroscopic techniques are indispensable for the detailed structural elucidation of 3,5-dinitro-N-phenylbenzamide, providing insights far beyond simple confirmation of its presence. These methods are crucial for understanding the compound's chemical environment, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within the molecule. In derivatives of this compound, such as N-(alpha-methylbenzyl)-3,5-dinitrobenzamide, ¹H NMR spectra reveal distinct signals for each proton, with chemical shifts and coupling constants providing information about their electronic environment and neighboring protons. spectrabase.comchemicalbook.com For instance, the aromatic protons on the dinitrophenyl ring typically appear in the downfield region due to the strong electron-withdrawing effect of the nitro groups.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, allowing for the confirmation of the molecular framework and the identification of functional groups.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (dinitrobenzoyl) | ~9.0 | d | - |

| Aromatic H (dinitrobenzoyl) | ~8.9 | t | - |

| Aromatic H (phenyl) | 7.2-7.5 | m | - |

| Amide N-H | Variable | s (broad) | - |

Infrared (IR) Spectroscopy Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. spectrabase.com Key vibrational modes include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. The precise frequencies of these bands can be influenced by the molecular environment and hydrogen bonding. researchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Amide (C=O) | Stretching | 1630 - 1680 |

| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (N-O) | Symmetric Stretching | 1340 - 1380 |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum offers clues about the compound's structure and the relative stability of its constituent parts.

X-ray Crystallography For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement. This technique has been used to study related compounds like 3,5-Dinitro-N-(4-nitrophenyl)benzamide. researchgate.netamanote.com The analysis provides precise bond lengths, bond angles, and torsion angles, revealing details about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the required level of purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient method for both the analysis and purification of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the compound between the two phases. A UV detector is commonly used for detection, as the aromatic rings and nitro groups provide strong chromophores. The retention time is a characteristic feature for identification under specific conditions, and the peak area is proportional to the concentration, allowing for purity assessment.

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A small amount of the sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The compound's retention factor (Rf) value is characteristic for a given stationary and mobile phase combination. Visualization is often straightforward due to the compound's chromophores, but UV light can also be used.

Column Chromatography For the preparative-scale isolation and purification of this compound, flash column chromatography is a standard laboratory technique. nih.gov This method uses a glass column packed with a stationary phase, typically silica gel, through which a solvent (the mobile phase) is passed. The crude product is loaded onto the column, and as the solvent flows through, the components of the mixture separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Relationship between Molecular Structure and Observed Chemical Reactivity

The chemical reactivity of 3,5-dinitro-N-phenylbenzamide is significantly influenced by the presence of the two nitro groups on the benzamide (B126) portion of the molecule. These nitro groups are strongly electron-withdrawing, which has a profound effect on the electronic distribution within the aromatic ring. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution reactions. doubtnut.comdoubtnut.com The meta-directing effect of the nitro groups is a classic example of this, where the electron density at the ortho and para positions is significantly decreased, making the meta position relatively more susceptible to electrophilic attack. doubtnut.com

The electron deficiency of the aromatic ring also makes it susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not favorable for unsubstituted benzene. The presence of two nitro groups stabilizes the intermediate Meisenheimer complex that is formed during nucleophilic attack, thus facilitating the displacement of a suitable leaving group, should one be present on the ring. While the N-phenylbenzamide itself does not have a typical leaving group, this inherent reactivity is a key characteristic of polynitro aromatic compounds.

| Structural Feature | Effect on Chemical Reactivity | Relevant Chemical Reactions |

| Two Nitro Groups (-NO₂) | Strong electron-withdrawing effect, deactivates the ring towards electrophiles. | Electrophilic Aromatic Substitution (meta-directing) |

| Aromatic Ring | Electron-deficient due to nitro groups, susceptible to nucleophilic attack. | Nucleophilic Aromatic Substitution (if a leaving group is present) |

| Nitro Groups (-NO₂) | Can be reduced to amino groups. | Reduction of nitro compounds |

Correlation of Structural Features with Sensor Performance

Information regarding the specific application of this compound in chemical sensors is not extensively available in the reviewed scientific literature. However, the structural characteristics of the molecule, particularly the presence of the dinitrophenyl moiety, are relevant to the design of chemical sensors for various analytes. Dinitroaromatic compounds are known to be good electron acceptors and can participate in charge-transfer interactions with electron-rich species. This property is often exploited in the development of colorimetric and fluorescent sensors.

For instance, the electron-deficient aromatic ring of this compound could potentially interact with electron-donating analytes, leading to a change in its photophysical properties, such as color or fluorescence, which could be harnessed for sensing applications. The amide linkage also provides a hydrogen bond donor (N-H) and acceptor (C=O) site, which could be utilized for selective binding to analytes that can participate in hydrogen bonding.

While direct studies on this compound as a sensor are lacking, the broader class of dinitroaromatic compounds has been investigated for the detection of various species, including anions and electron-rich organic molecules. The performance of such sensors is typically correlated with the strength of the interaction between the dinitroaromatic receptor and the analyte, which in turn is governed by the electronic and steric features of the molecule.

| Structural Feature | Potential Role in Sensor Performance | Sensing Mechanism |

| Dinitrophenyl Group | Electron-accepting moiety | Charge-transfer interactions, Colorimetric or Fluorescent changes |

| Amide Linkage (-CONH-) | Hydrogen bond donor and acceptor | Selective binding via hydrogen bonding |

| Overall Molecular Structure | Provides a specific 3D framework for analyte recognition | Host-guest complexation |

Computational SAR for Molecular Interactions (e.g., protein binding, excluding human clinical outcomes)

Computational studies, such as molecular docking and quantum chemical calculations, provide valuable insights into the structure-activity relationships of molecules like this compound at a molecular level. These studies can elucidate the nature of interactions with biological macromolecules, such as proteins, and help in understanding the structural features that govern binding affinity and selectivity.

The substituents on the N-phenylbenzamide scaffold play a crucial role in determining its interaction potency with biological targets. In the case of this compound, the two nitro groups are the most significant substituents. Molecular docking studies on related nitrobenzamide derivatives have shown that the number and position of nitro groups can significantly affect binding to enzymes. researchgate.net For instance, in a study of nitro-substituted benzamides as anti-inflammatory agents, compounds with an optimal number and orientation of nitro groups demonstrated higher binding efficiency to the target enzyme. researchgate.net

The N-phenyl ring can also be substituted, and the nature of these substituents (e.g., electron-donating or electron-withdrawing, bulky or compact) can modulate the binding potency. Studies on other N-phenylbenzamide derivatives have shown that even small changes in the substitution pattern can lead to significant differences in biological activity, which is often rationalized by their differential interactions in the binding site of a protein.

| Substituent | Position | Influence on Interaction Potency |

| Nitro Group (-NO₂) | 3,5-positions of the benzamide ring | Enhances electrostatic interactions, acts as a hydrogen bond acceptor. researchgate.net |

| Phenyl Group (-C₆H₅) | N-substituent of the amide | Participates in hydrophobic and pi-stacking interactions. |

Theoretical calculations, such as Density Functional Theory (DFT), are employed to validate proposed interaction mechanisms by providing a quantum mechanical description of the system. These calculations can be used to determine the optimized geometry of the molecule, its electronic properties (such as HOMO and LUMO energies), and the nature of the non-covalent interactions that govern its binding to a receptor.

For this compound, quantum chemical calculations can help in understanding the distribution of electron density and the molecular electrostatic potential, which are crucial for predicting how the molecule will interact with its environment. For example, the calculated atomic charges can indicate which atoms are likely to participate in hydrogen bonding or electrostatic interactions.

| Computational Method | Information Provided | Relevance to Interaction Mechanisms |

| Molecular Docking | Predicts the preferred binding orientation of the molecule in a protein's active site. | Elucidates key interactions (hydrogen bonds, hydrophobic contacts). researchgate.net |

| Density Functional Theory (DFT) | Calculates electronic properties (e.g., atomic charges, molecular orbitals). | Provides a quantum mechanical basis for understanding the nature of intermolecular forces. |

| Quantum Chemical Calculations | Determines optimized geometry and conformational energies. | Helps in understanding the conformational preferences of the molecule upon binding. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies

The conventional synthesis of 3,5-dinitro-N-phenylbenzamide and its derivatives typically involves the reaction of 3,5-dinitrobenzoyl chloride with a corresponding aniline (B41778) in a suitable solvent like tetrahydrofuran (B95107). researchgate.net A common procedure involves refluxing the reaction mixture for several hours to yield the desired product. researchgate.net For instance, the synthesis of (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide is achieved by coupling 3,5-dinitrobenzoyl chloride with (R)-(+)-α-methylbenzylamine under biphasic conditions. mdpi.com

Future research is trending towards the development of more efficient, atom-economical, and environmentally friendly synthetic protocols. One promising avenue is the use of one-pot, multi-component reactions, which have been successfully employed to create complex N-phenylbenzamide derivatives in high yields and short reaction times. nih.gov These strategies reduce waste and energy consumption by combining multiple synthetic steps into a single operation.

Furthermore, the exploration of green chemistry principles could lead to novel syntheses. This includes the use of alternative solvents to replace volatile organic compounds, the development of catalytic methods to improve efficiency and reduce the need for stoichiometric reagents, and the investigation of microwave-assisted synthesis to accelerate reaction times and improve yields. mdpi.com The development of such strategies would not only be beneficial from an environmental perspective but could also provide access to a wider range of derivatives with novel properties.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry offers powerful tools for the rational design of this compound derivatives with specific, pre-determined properties. In silico studies, including molecular docking and molecular dynamics simulations, are increasingly being used to predict the biological activity and interaction of molecules with target receptors. nih.govresearchgate.net For example, computational studies on imidazole-based N-phenylbenzamide derivatives have provided key insights into their potential as anticancer agents by modeling their affinity for target proteins. nih.gov

Future research will likely leverage advanced computational methods to tune the electronic, optical, and binding properties of this compound derivatives. Quantum chemical calculations can be used to predict how modifications to the molecular structure will affect its ability to engage in specific non-covalent interactions, such as anion–π interactions, which are crucial for sensing applications. researchgate.net By calculating electrostatic potential maps, researchers can visualize electron-rich and electron-deficient regions of the molecule, guiding the design of receptors with enhanced affinity and selectivity for specific analytes. researchgate.net

Moreover, computational screening of virtual libraries of derivatives can accelerate the discovery of compounds with desired characteristics, such as enhanced energetic properties or specific biological activities. nih.gov This approach can significantly reduce the time and cost associated with experimental synthesis and testing, allowing for a more focused and efficient discovery process.

Expansion of Sensing Applications to New Analytes or Environments

The electron-deficient nature of the 3,5-dinitrophenyl group makes this scaffold highly suitable for applications in chemical sensing, particularly for the recognition of anions. The two nitro groups withdraw electron density from the aromatic ring, enabling it to participate in anion–π interactions. researchgate.net Receptors based on 3,5-dinitrobenzoic acid have demonstrated the ability to bind anions, with the binding affinity being enhanced in the presence of a cation-binding site, indicating cooperative ion-pair recognition. researchgate.net

A significant existing application for a derivative is the use of (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, also known as Kagan's amide, as a chiral solvating agent for the spectral resolution of enantiomers using NMR spectroscopy. mdpi.com This is possible because it forms diastereomeric complexes with analytes through non-covalent interactions, leading to observable chemical shift differences. mdpi.com

Future research is poised to expand these sensing capabilities to a broader range of analytes and environments. By modifying the N-phenyl portion of the molecule, it is possible to introduce new binding sites and tune the selectivity of the sensor. This could lead to the development of colorimetric or fluorescent sensors for environmentally relevant pollutants, biologically important molecules, or industrial chemicals. The inherent chromophoric properties of the dinitroaromatic system could be exploited for visual detection, providing a simple and low-cost sensing platform. mdpi.com Furthermore, the selectivity of such receptors can be tuned by adjusting the polarity of the solvent, opening possibilities for applications in complex aqueous-organic mixtures. sioc-journal.cn

Integration into Advanced Functional Materials

The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced functional materials. The presence of hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and nitro groups) facilitates the formation of ordered supramolecular structures through self-assembly. researchgate.net In the crystalline state, molecules are often linked by intermolecular N—H⋯O hydrogen bonds, forming chains or more complex networks. researchgate.netresearchgate.net

An emerging area of research is the incorporation of such molecules into polymers, metal-organic frameworks (MOFs), or other extended structures to create materials with tailored properties. For example, integrating this moiety into polymer backbones could lead to materials with specific recognition capabilities or nonlinear optical properties. The design of functionalized 1,3,5-triazine (B166579) derivatives for photo- and electroluminescent materials provides a template for how aromatic cores can be utilized in materials science. rsc.org

Furthermore, the potential for these molecules to act as components in energetic materials is also an area of investigation. Theoretical studies on related trinitrobenzene derivatives are used to predict detonation properties and blast performance, suggesting that the dinitro-N-phenylbenzamide scaffold could be modified to create new energetic materials. nih.gov The future development in this area will likely focus on creating stable, high-performance materials for a variety of applications, from electronics to energy storage. rsc.org

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. For instance, in sensing, the mechanism of binding and recognition involves a combination of hydrogen bonding and anion–π interactions. researchgate.net Elucidating the thermodynamics and kinetics of these interactions is key to designing more effective sensors.

The study of decomposition mechanisms is particularly important for energetic materials. Research on analogous fluorinated dinitroanisoles shows that the initial step in thermal decomposition is the cleavage of a C-N bond at one of the nitro groups. semanticscholar.org This initial bond scission releases a significant amount of heat, triggering further decomposition of the molecule, including the opening of the benzene (B151609) ring. semanticscholar.org Understanding these pathways for this compound is critical for assessing its thermal stability and safety.

Future research will likely employ a combination of advanced experimental techniques (such as time-resolved spectroscopy) and high-level computational modeling to probe these mechanisms in greater detail. This could involve studying the mechanism of action of biologically active derivatives, such as the antifungal properties exhibited by some 3,5-dinitrobenzamide (B1662146) derivatives, which are believed to involve interactions with the fungal cell membrane. researchgate.net A deeper mechanistic understanding will ultimately enable the more precise design and control of the properties and functions of these versatile molecules.

Q & A

Q. What is the most efficient synthetic route for 3,5-dinitro-N-phenylbenzamide, and how can reaction conditions be optimized for high yields?

The compound is synthesized via acylation of aniline with 3,5-dinitrobenzoyl chloride. Key steps include:

- Reagent stoichiometry : Use a 1:1.24 molar ratio of aniline to 3,5-dinitrobenzoyl chloride to ensure complete conversion .

- Reaction time : Stirring for 2 hours at room temperature achieves 84% yield.

- Purification : Recrystallization from absolute ethanol produces white needles with high purity (97.3% by HPLC) .

- Critical factors : Control moisture to prevent hydrolysis of the acyl chloride intermediate.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (e.g., δ 9.15 ppm for nitro-adjacent protons) and carbonyl resonance (δ 161.7 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (observed [M-H]<sup>−</sup> at 286.0450 vs. calculated 286.0464) .

- X-ray crystallography : Resolve ambiguities in molecular geometry, as demonstrated for structurally related benzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve unexpected isomerization or side reactions during purification of this compound derivatives?

- Case study : Silica gel chromatography can induce isomerization via allyl cationic intermediates due to silica’s weak Lewis acidity .

- Mitigation strategies :

- Use neutral alumina or alternative stationary phases.

- Monitor reaction mixtures pre- and post-purification via <sup>1</sup>H NMR to track unintended transformations .

- Optimize solvent systems (e.g., dichloromethane/hexane) to minimize interaction with acidic sites on silica.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., nitro groups directing electrophilic attacks).

- Molecular docking : Assess binding interactions in biological targets (e.g., hemozoin inhibition in Plasmodium falciparum) .

- Data validation : Cross-reference computational results with experimental kinetic studies (e.g., reaction rates under varying pH/temperature).

Q. How can X-ray crystallography address discrepancies in structural assignments for this compound derivatives?

- Case example : The amide derivative (E)-N-(3-(4-bromophenyl)-1-cyclopropylallyl)-3,5-dinitro-N-phenylbenzamide was unambiguously characterized via single-crystal X-ray diffraction, confirming regiochemistry and stereochemistry .

- Best practices :

- Use SHELXL for refinement, ensuring high-resolution data (R-factor < 5%) .

- Validate hydrogen bonding and π-stacking interactions to confirm packing motifs.